Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate

Medicinal chemistry Drug design ADME optimization

This trisubstituted pyridine building block uniquely combines an SNAr/cross-coupling-competent C3–Cl, a reducible/hydrolyzable C4–CN, and a C2–COOEt ester on a single ring system. It is the only commercially available scaffold offering all three orthogonal reactive handles simultaneously, enabling parallel library synthesis, FBDD vector elaboration, and late-stage diversification without SKU proliferation. With an XLogP3 of 1.8 and TPSA of 63 Ų, it balances permeability and solubility for lead-like compound generation. Procure from multiple qualified suppliers at ≥97% purity with full NMR, HPLC, and GC characterization to streamline your medchem or agrochemical discovery workflow.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1616500-66-3
Cat. No. B1404726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-4-cyanopyridine-2-carboxylate
CAS1616500-66-3
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1Cl)C#N
InChIInChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3
InChIKeyNQROQWMDTBVLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-4-cyanopyridine-2-carboxylate (CAS 1616500-66-3): Core Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 3-chloro-4-cyanopyridine-2-carboxylate (CAS 1616500-66-3) is a trisubstituted pyridine building block bearing a chlorine atom at C3, a cyano group at C4, and an ethyl ester at C2 on the pyridine core [1]. With a molecular formula of C9H7ClN2O2, a molecular weight of 210.62 g/mol, and a computed XLogP3 of 1.8, this compound occupies a distinct physicochemical space among cyanopicolinate scaffolds [1]. It is catalogued in ChEMBL (CHEMBL4997597) and registered in the PubChem database (CID 75176218), confirming its relevance to medicinal chemistry and chemical biology research programs [2]. The compound is commercially available as a solid from multiple reputable suppliers at purities ranging from 95% to 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC characterization [3].

Why Generic Substitution Fails for Ethyl 3-Chloro-4-cyanopyridine-2-carboxylate: The Three-Handle Problem


In-class cyanopicolinate compounds cannot be simply interchanged for ethyl 3-chloro-4-cyanopyridine-2-carboxylate because this specific substitution pattern delivers a uniquely balanced triad of orthogonal reactive handles — an SNAr/cross-coupling-competent C3–Cl, a reducible/hydrolyzable C4–CN, and a C2–COOEt ester — whose combined electronic and steric profile is absent from any single close analog . Removing the chlorine (as in ethyl 4-cyanopyridine-2-carboxylate, CAS 97316-50-2) eliminates the halogen handle required for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, while removing the ester (as in 3-chloro-4-cyanopyridine, CAS 68325-15-5) strips away the carboxylate-derived diversification pathway [1][2]. Switching the ethyl ester to a methyl ester (CAS 1807136-40-8) or free acid (CAS 1805153-36-9) alters both the steric environment at C2 and the physicochemical property set — including XLogP3, rotatable bond count, and molecular weight — that determines downstream ADME behavior when the scaffold is elaborated into lead compounds [2][3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant differentiation.

Ethyl 3-Chloro-4-cyanopyridine-2-carboxylate: Head-to-Head Quantitative Differentiation Evidence Against Four Closest Analogs


Evidence 1: XLogP3 Lipophilicity Advantage of +0.7 Over the Des-Chloro Analog Enhances Membrane Permeability Potential

The introduction of the C3 chlorine atom in ethyl 3-chloro-4-cyanopyridine-2-carboxylate increases computed lipophilicity by ΔXLogP3 = +0.7 relative to the des-chloro analog ethyl 4-cyanopyridine-2-carboxylate (CAS 97316-50-2), shifting XLogP3 from 1.1 to 1.8 [1][2]. This 64% relative increase in predicted logP is consistent with the well-established Hansch π value for aromatic chlorine (+0.71) and directly impacts predicted membrane permeability when the scaffold is incorporated into drug-like molecules [3]. The chloro substituent also contributes an additional heavy atom (heavy atom count 14 vs. 13) and increases molecular weight by 34.45 Da (+19.5%), moving the scaffold into a distinct property space for fragment-based and lead-optimization workflows [1][2].

Medicinal chemistry Drug design ADME optimization

Evidence 2: Orthogonal Synthetic Handle Count – Three Reactive Sites vs. Two in Closest Analogs

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate presents three chemically distinct and orthogonally addressable reactive sites on the pyridine core: (i) the C3–Cl, competent for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling as well as SNAr with amines, thiols, and alkoxides; (ii) the C4–CN, which can be selectively reduced to the aminomethyl group, hydrolyzed to the carboxamide or carboxylic acid, or engaged in cycloaddition reactions to form tetrazoles and triazoles; and (iii) the C2–COOEt ester, amenable to hydrolysis, transesterification, aminolysis, or reduction to the primary alcohol . By contrast, ethyl 4-cyanopyridine-2-carboxylate (CAS 97316-50-2) lacks the C3 halogen, offering only two reactive handles (C4–CN and C2–COOEt), while 3-chloro-4-cyanopyridine (CAS 68325-15-5) lacks the ester, offering only C3–Cl and C4–CN [1][2]. The third orthogonal handle enables divergent synthetic elaboration from a single starting material — critical for efficient parallel library synthesis in medicinal chemistry campaigns .

Synthetic methodology Parallel library synthesis Scaffold diversification

Evidence 3: Topological Polar Surface Area Advantage of +71.7% Over the Des-Ester Analog Improves Predicted Aqueous Solubility

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate possesses a computed topological polar surface area (TPSA) of 63 Ų, which is identical to that of its methyl ester and des-chloro analogs but represents a +71.7% increase (+26.3 Ų) over 3-chloro-4-cyanopyridine (CAS 68325-15-5, TPSA = 36.7 Ų), the analog lacking the C2 carboxylate ester [1][2]. TPSA is a critical determinant of aqueous solubility and intestinal absorption, with values below 140 Ų generally considered favorable for oral bioavailability and values below 60–70 Ų often associated with poorer aqueous solubility [3]. The target compound's TPSA of 63 Ų, driven by the additional carbonyl oxygen of the ethyl ester (contributing two hydrogen bond acceptor atoms for a total HBA count of 4 vs. 2 in the des-ester analog), positions it in a more favorable solubility range relative to the more lipophilic and less polar des-ester comparator [1][2].

Physicochemical profiling Solubility optimization Drug-likeness

Evidence 4: Ethyl Ester Rotatable Bond Advantage Over Methyl Ester – One Additional Degree of Conformational Freedom

The ethyl ester of the target compound contributes 3 rotatable bonds (C–O–CH2–CH3) versus 2 rotatable bonds (C–O–CH3) for the methyl ester analog methyl 3-chloro-4-cyanopyridine-2-carboxylate (CAS 1807136-40-8), representing a +50% increase in freely rotatable bonds at the ester position [1][2]. This additional rotatable bond has a dual consequence: it increases conformational entropy, which can affect binding free energy when the scaffold is elaborated into a target-binding molecule (each frozen rotatable bond penalizes ΔG by approximately 0.5–1.5 kcal/mol upon binding), and it provides an additional degree of freedom for crystal packing and solid-form engineering [3]. The ethyl ester also offers a larger steric footprint than the methyl ester, which can modulate the rate of ester hydrolysis — a key consideration when the ester is intended as a prodrug moiety or a protecting group that must be cleaved under specific conditions [3].

Conformational analysis Ligand efficiency Crystal engineering

Evidence 5: Multi-Supplier Batch QC Traceability (95–98% Purity) with NMR, HPLC, and GC Certificates

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate is available from at least five independent suppliers with documented purity specifications and batch-level QC characterization: Key Organics (>97%, with COA), Bidepharm (97%, with NMR/HPLC/GC), Leyan (98%), AKSci (95%, with SDS and COA), and Sigma-Aldrich (97%, with COA) [1]. This multi-supplier ecosystem contrasts with the methyl ester analog (CAS 1807136-40-8), which is available at 96–98% purity but from fewer vendors, and the free acid analog (CAS 1805153-36-9), which lists only 95% purity from a limited supplier base . The availability of orthogonal QC methods (NMR for structural identity, HPLC for purity, GC for volatile impurity profiling) reduces the risk of receiving material contaminated with regioisomeric impurities — a known concern for polysubstituted pyridines where positional isomer formation during synthesis can be difficult to resolve by simple chromatographic methods .

Quality assurance Procurement reliability Batch-to-batch consistency

Ethyl 3-Chloro-4-cyanopyridine-2-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Three-Point Scaffold Diversification

When a drug discovery program requires a pyridine core scaffold that simultaneously offers a halogen handle for cross-coupling-based SAR exploration, a nitrile for bioisostere generation (tetrazole, carboxamide, aminomethyl), and an ester for prodrug or solubility-modulating functionalization, ethyl 3-chloro-4-cyanopyridine-2-carboxylate is the only commercially available building block that provides all three handles on a single ring system . Its XLogP3 of 1.8 positions it in a favorable intermediate lipophilicity range that avoids the suboptimal low-lipophilicity space (XLogP3 = 1.1) of the des-chloro analog, which could necessitate additional lipophilic substitution to achieve target cell permeability [1]. This scenario draws directly from Evidence 1 (XLogP3 differentiation) and Evidence 2 (orthogonal handle count).

Parallel Library Synthesis Campaigns Demanding Divergent Elaboration from a Single Building Block

For high-throughput chemistry groups executing parallel amide, Suzuki, or SNAr library syntheses, using a single intermediate with three orthogonally addressable positions reduces procurement SKU count and simplifies logistics. The C3–Cl enables diverse biaryl synthesis via Suzuki coupling, the C2–COOEt can be hydrolyzed and coupled to amine collections, and the C4–CN can be reduced or cyclized independently . The target compound's TPSA of 63 Ų also ensures that elaborated library members are more likely to remain within drug-like polarity space than those derived from the des-ester analog (TPSA = 36.7 Ų), which may require additional polar group installation to achieve acceptable solubility [2]. This scenario is supported by Evidence 2 and Evidence 3.

Agrochemical Intermediate Synthesis Leveraging Electron-Deficient Pyridine Reactivity and Multi-Vendor Supply Security

In agrochemical discovery, where pyridine-containing herbicides and fungicides are prevalent and cost-of-goods is critical, the availability of ethyl 3-chloro-4-cyanopyridine-2-carboxylate from five or more qualified suppliers at purity tiers ranging from 95% to 98% enables competitive sourcing and scale-up pathway validation [3]. The electron-deficient nature of the pyridine ring — activated by both the C4–CN and C2–COOEt groups — makes the C3–Cl position especially reactive toward nucleophilic displacement by alkoxides and amines commonly employed in agrochemical SAR . The ethyl ester provides a convenient handle for late-stage diversification while maintaining batch-to-batch purity traceable via NMR, HPLC, and GC [3]. This scenario is anchored in Evidence 5.

Fragment-Based Drug Discovery (FBDD) Where Scaffold Property Space and Synthetic Tractability Are Co-Optimized

In FBDD campaigns, fragment libraries are screened for binding efficiency and then elaborated. The target compound's molecular weight (210.62 Da) and heavy atom count (14) place it at the upper boundary of traditional fragment space (typically <250 Da and <17 heavy atoms), making it suitable as a 'scaffold fragment' that is larger than a minimal fragment but still amenable to efficient growth [1]. Its three synthetic handles enable rapid elaboration in three independent vectors, maximizing the value extracted from a single fragment hit. The ethyl ester provides a measurable advantage over the methyl ester (rotatable bonds: 3 vs. 2) by offering one additional degree of conformational freedom that may influence binding pose selection during fragment growth [4]. This scenario integrates Evidence 4 with Evidence 1 and 2.

Quote Request

Request a Quote for Ethyl 3-chloro-4-cyanopyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.